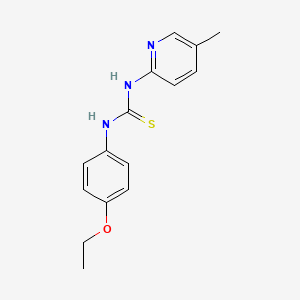
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide, also known as ATC-0175, is a novel hydrazinecarboxamide derivative that has shown promising results in scientific research. This compound has been studied for its potential use in treating various diseases and disorders, including cancer, Alzheimer's disease, and inflammation.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and progression. In Alzheimer's disease research, N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide. One area of interest is the development of more potent and selective derivatives of this compound for use in cancer and Alzheimer's disease research. Another area of interest is the investigation of the potential use of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide in other diseases and disorders, such as inflammation and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide and to optimize its use in various applications.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide involves the reaction of 4-acetylphenylhydrazine with 2-thienylacetyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain a white crystalline powder. This synthesis method has been optimized to produce high yields of pure N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has been studied extensively for its potential therapeutic applications. In cancer research, N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-[(2-thiophen-2-ylacetyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-10(19)11-4-6-12(7-5-11)16-15(21)18-17-14(20)9-13-3-2-8-22-13/h2-8H,9H2,1H3,(H,17,20)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVDUQOUGHCPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(thiophen-2-ylacetyl)hydrazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)


![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)
![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)


![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)
![methyl 5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5800748.png)



